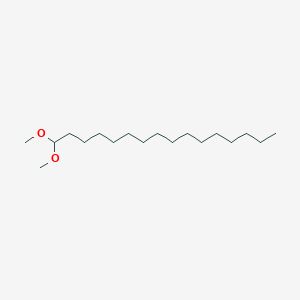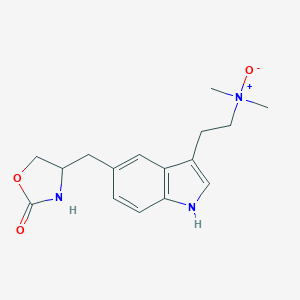
(2S)-2-Amino-2-(3-Hydroxyadamantan-1-yl)essigsäure
Übersicht
Beschreibung
(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid: is a unique compound characterized by the presence of an adamantane structure, which is a highly stable and rigid framework
Wissenschaftliche Forschungsanwendungen
(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential, particularly in drug development for treating neurological disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, which directly converts diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups . This method leverages the unique stability and reactivity of carbocation or radical intermediates.
Industrial Production Methods: Industrial production of this compound may involve large-scale radical functionalization processes, utilizing advanced catalytic systems to ensure high yield and purity. The process conditions are optimized to maintain the structural integrity of the adamantane framework while introducing the desired functional groups.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially modifying its reactivity and stability.
Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, acids, or bases under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds.
Wirkmechanismus
The mechanism of action of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The adamantane structure provides a stable scaffold that can interact with various biological molecules, potentially modulating their activity. The compound’s effects are mediated through its ability to form stable complexes with target proteins or enzymes, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
(2S)-1-{2-[(3-hydroxyadamantan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide: This compound shares the adamantane structure and exhibits similar stability and reactivity.
Other Adamantane Derivatives: Compounds with similar adamantane frameworks but different functional groups, such as hydroxyl or amino groups.
Uniqueness: (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid is unique due to its specific combination of the adamantane structure with an amino acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c13-9(10(14)15)11-2-7-1-8(3-11)5-12(16,4-7)6-11/h7-9,16H,1-6,13H2,(H,14,15)/t7?,8?,9-,11?,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFWFAZCJJJYCE-WNMKMJAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3(CC1CC(C2)(C3)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437544 | |
| Record name | 3-Hydroxy-1-adamantyl-D-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709031-29-8 | |
| Record name | 3-Hydroxy-1-adamantyl-D-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main differences between the two synthesis methods for (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid described in the research papers?
A1: The two research papers present distinct approaches to synthesizing (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid:
Q2: What are the potential benefits of using the novel PDH mutant for the synthesis of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid?
A2: The utilization of the engineered PDH mutant offers several advantages over existing methods:
- High Enantioselectivity []: The mutant exhibits exceptional enantioselectivity, yielding the desired (S)-enantiomer of the (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid with greater than 99.9% enantiomeric excess. This high purity is crucial for pharmaceutical applications.
- Increased Efficiency []: The mutant enzyme demonstrates enhanced catalytic activity, enabling a faster reaction rate and achieving high yields (95%) within a shorter timeframe (12 hours). This efficiency translates to reduced production costs and increased scalability.
- Improved Stability []: The PDH mutant exhibits increased thermal stability compared to the wild-type enzyme. This property allows for reactions to be conducted at higher temperatures, potentially further accelerating the reaction rate and improving process efficiency.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)


